An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethyl-2-hexene
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a trisubstituted internal alkene, it exists as geometric isomers, specifically cis (Z) and trans (E) configurations. The presence of a chiral center at the fourth carbon atom also gives rise to enantiomers. This document provides a comprehensive overview of the chemical and physical properties, structural details, spectroscopic data, and general reactivity of 3,4-Dimethyl-2-hexene, intended for use in research and development settings.
Chemical Structure and Identification
The structure of 3,4-Dimethyl-2-hexene is characterized by a six-carbon chain with a double bond between the second and third carbons, and methyl groups attached to the third and fourth carbons.
| Identifier | Value |
| IUPAC Name | 3,4-Dimethylhex-2-ene |
| Molecular Formula | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [1] |
| CAS Registry Number | 2213-37-8 (for the mixture of isomers)[1] |
| 19550-82-4 (for trans-isomer)[2][3] | |
| SMILES | CCC(C)C(C)=CC |
| InChI Key | FMNLVKMLDPGPRY-UHFFFAOYSA-N[1] |
| Stereoisomers | (E)-3,4-dimethyl-2-hexene, (Z)-3,4-dimethyl-2-hexene[1][3] |
Physicochemical Properties
The physical and chemical properties of 3,4-Dimethyl-2-hexene are summarized in the table below. It is a colorless and flammable liquid.
| Property | Value |
| Boiling Point | 114.3 °C at 760 mmHg[2] |
| Melting Point | -103.01 °C (estimate)[2] |
| Density | 0.726 g/cm³[2] |
| Refractive Index | 1.418[2] |
| Vapor Pressure | 23.7 mmHg at 25 °C[2] |
| Flash Point | 6.1 °C[2] |
Experimental Protocols
Synthesis: Dehydration of 3,4-Dimethyl-3-hexanol (Representative Protocol)
A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this representative protocol, 3,4-Dimethyl-2-hexene is prepared from 3,4-dimethyl-3-hexanol.
Materials:
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3,4-dimethyl-3-hexanol
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Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Distillation apparatus
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Separatory funnel
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Heating mantle
Procedure:
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In a round-bottom flask, place 3,4-dimethyl-3-hexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
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Heat the mixture gently using a heating mantle to initiate the dehydration reaction.
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The alkene product, being more volatile, will distill out of the reaction mixture along with water. Collect the distillate in a receiving flask cooled in an ice bath.
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Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer and wash it with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Decant the dried liquid and purify by fractional distillation to obtain 3,4-Dimethyl-2-hexene. The product will be a mixture of E and Z isomers, with the more stable E isomer generally being the major product according to Zaitsev's rule.
Spectroscopic Analysis
Sample Preparation:
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Dissolve approximately 10-20 mg of purified 3,4-Dimethyl-2-hexene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Analysis:
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Expected Chemical Shifts (δ):
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Vinyl proton (~5.1-5.4 ppm, multiplet)
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Allylic protons (~1.9-2.2 ppm, multiplet)
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Methylene protons (~1.3-1.5 ppm, multiplet)
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Methyl protons (~0.8-1.1 ppm, overlapping triplets and doublets)
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¹³C NMR Analysis:
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Expected Chemical Shifts (δ):
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Alkenyl carbons (~120-140 ppm)
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Allylic carbons (~20-40 ppm)
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Alkyl carbons (~10-20 ppm)
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of 3,4-Dimethyl-2-hexene between two salt plates (e.g., NaCl or KBr).
Analysis:
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Expected Absorption Bands:
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~3020 cm⁻¹ (C-H stretch of the alkene)
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~2850-2960 cm⁻¹ (C-H stretch of the alkyl groups)
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~1670 cm⁻¹ (C=C stretch, may be weak for a symmetrically substituted alkene)
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~1460 cm⁻¹ (C-H bend of the alkyl groups)
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Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
GC Parameters:
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Column: Non-polar capillary column (e.g., DB-5ms)
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Injector Temperature: 250 °C
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Oven Program: Start at 50 °C, ramp to 200 °C at 10 °C/min
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Carrier Gas: Helium
MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-200
Expected Fragmentation:
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Molecular Ion (M⁺): m/z 112
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Major Fragments: Loss of alkyl groups, leading to characteristic fragment ions.
Reactivity and Logical Relationships
As an alkene, 3,4-Dimethyl-2-hexene undergoes electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophiles. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Electrophilic Addition of HBr to 3,4-Dimethyl-2-hexene
Caption: Electrophilic addition of HBr to 3,4-Dimethyl-2-hexene.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of 3,4-Dimethyl-2-hexene. The tabulated data offers a quick reference for its physicochemical properties, while the representative experimental protocols provide a foundation for its synthesis and characterization. The visualization of its reactivity highlights a key chemical transformation for this class of molecules. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
